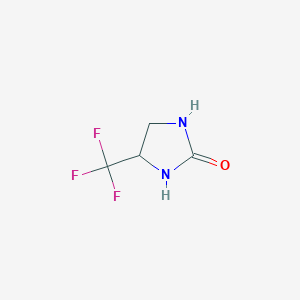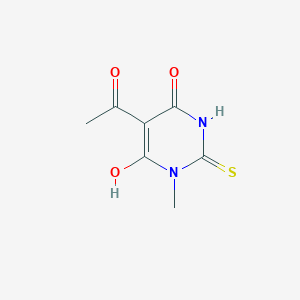
4-(Trifluoromethyl)imidazolidin-2-one
Übersicht
Beschreibung
4-(Trifluoromethyl)imidazolidin-2-one is a fluorine-containing heterocyclic compound. It is characterized by the presence of a trifluoromethyl group attached to the imidazolidin-2-one ring.
Wirkmechanismus
Target of Action
It’s known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .
Mode of Action
The synthesis of this compound involves the reactions of perfluorodiacetyl with urea, n,n’-dimethyl- and n,n’-diethylureas . The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione .
Biochemical Pathways
The formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Result of Action
The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis-(trifluoro-methyl)-2,4,6,8-tetraazobicyclo[330]octane-3,7-dione .
Action Environment
The synthesis of this compound involves reactions in a variety of solvents and temperatures , suggesting that these factors may influence its action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)imidazolidin-2-one typically involves the reaction of perfluorodiacetyl with urea or substituted ureas. The reaction conditions often include the use of solvents such as aqueous dioxane and elevated temperatures to facilitate the formation of the desired product . For example, the reaction of perfluorodiacetyl with N,N’-dimethylurea or N,N’-diethylurea produces the cis and trans isomers of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones in yields ranging from 60% to 90% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with thiourea and ammonium thiocyanate in dipolar aprotic solvents at elevated temperatures to form thioglycolurils, thioxoimidazothiazolones, and oxoimidazothiazolones.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include urea, thiourea, and various substituted ureas. Reaction conditions often involve the use of solvents like dimethylacetamide and elevated temperatures to drive the reactions to completion .
Major Products: The major products formed from these reactions include various substituted imidazolidin-2-ones, glycolurils, and hydantoins, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 5-Hydroxy-1,3-dimethyl-5-trifluoromethylimidazolidine-2,4-dione
- 1,5-Bis(trifluoromethyl)-2,4,6,8-tetraazobicyclo[3.3.0]octane-3,7-dione
Comparison: 4-(Trifluoromethyl)imidazolidin-2-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVKRAICTVOHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)








